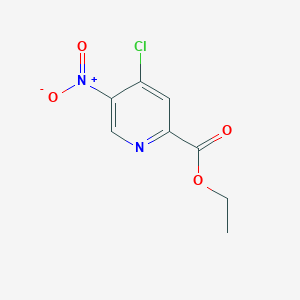
4-Ethyl-2-methoxy-6-methylphenol
説明
“4-Ethyl-2-methoxy-6-methylphenol” is a chemical compound with the molecular formula C10H14O2 . It belongs to the class of organic compounds known as methoxyphenols, which are compounds containing a methoxy group attached to the benzene ring of a phenol moiety .
Synthesis Analysis
The synthesis of phenols like “this compound” can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol moiety with a methoxy group and an ethyl group attached to the benzene ring . The 3D structure of the compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
“this compound” is a clear colorless to slightly yellow liquid . It has a characteristic aromatic odor (sweet, spicy, slightly vanilla-like) and a somewhat bitter taste (vanilla-like) .科学的研究の応用
Proxies for Land Plant Biomass
Methoxyphenols, including compounds similar to 4-Ethyl-2-methoxy-6-methylphenol, are utilized as proxies for terrestrial biomass. They aid in investigating the chemical changes in lignin during hydrothermal alteration, which is significant for understanding carbon cycling and geochemical processes. Closed system microscale pyrolysis studies of methoxyphenols have provided insights into these processes (Vane & Abbott, 1999).
Chemical Reactions in Organometallic Compounds
Studies involving 4-ethyl-2-methoxyphenol derivatives have been conducted in the field of organometallic chemistry. For instance, the reaction of similar compounds with rhodium-mediated C–C bond activation has been explored, leading to interesting molecular transformations and insights into metal-ligand interactions (Baksi et al., 2007).
Interaction with Proteins
Research on derivatives of this compound has included the study of their interaction with proteins like Bovine Serum Albumin (BSA). Such interactions are crucial in understanding drug delivery mechanisms and protein-binding behaviors (Ghosh, Rathi, & Arora, 2016).
Photodehydration Studies
The compound has been studied for its behavior under photodehydration, generating o-quinone methides. This research is significant in understanding the reactions and stability of such compounds in aqueous solutions, which has implications in organic chemistry and pharmacology (Arumugam & Popik, 2010).
Tautomerism and Solvent Interactions
This compound derivatives have been investigated for their tautomerism in various solvent media. Understanding these molecular rearrangements is essential in chemical synthesis and the design of functional materials (Albayrak et al., 2011).
High-Temperature Applications
Derivatives of this compound have been utilized in the development of high-temperature, flame-retardant, and transparent epoxy thermosets. This is particularly relevant in the field of polymer science for creating materials with specific mechanical and thermal properties (Lin et al., 2016).
Atmospheric Chemistry
Studies on guaiacol and its derivatives, including this compound, have explored their role in atmospheric chemistry. Understanding how these compounds interact with atmospheric water and form protonated ions provides insights into their environmental impact and fate in the atmosphere (Gondarry & Mayer, 2022).
Applications in Synthesis
The compound has been used in synthesizing various chemical structures, such as Schiff bases and other derivatives. These syntheses are important for the development of materials with potential applications in pharmaceuticals, material science, and biochemistry (Dikusar, 2012).
Safety and Hazards
“4-Ethyl-2-methoxy-6-methylphenol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .
特性
IUPAC Name |
4-ethyl-2-methoxy-6-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-4-8-5-7(2)10(11)9(6-8)12-3/h5-6,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJGWDBCRDWHLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)C)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152905 | |
| Record name | Phenol, 4-ethyl-2-methoxy-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120550-70-1 | |
| Record name | 4-Ethyl-2-methoxy-6-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120550701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-ethyl-2-methoxy-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ETHYL-2-METHOXY-6-METHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FEH4UA6E9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B3046091.png)

![6-Azaspiro[2.5]octane-5,7-dione](/img/structure/B3046094.png)





